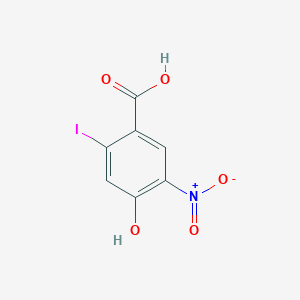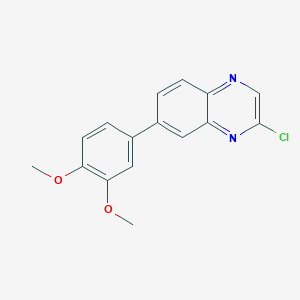
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline is a chemical compound known for its unique structure and potential applications in various fields This compound is part of the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline typically involves the reaction of 2-chlorobenzil with 3,4-dimethoxyaniline under specific conditions. One common method includes:
Starting Materials: 2-chlorobenzil and 3,4-dimethoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid.
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired quinoxaline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Aplicaciones Científicas De Investigación
2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline has been explored for its applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine: Research indicates its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to potential therapeutic effects, particularly in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3,4-dimethoxybenzil: A precursor in the synthesis of 2-Chloro-7-(3,4-dimethoxyphenyl)quinoxaline.
7-((3,5-Dimethoxyphenyl)amino)quinoxaline: Another quinoxaline derivative with similar structural features.
3,4-Dimethoxyphenethylamine: A related compound with different functional groups but similar aromatic characteristics.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chloro and dimethoxyphenyl groups contribute to its distinct properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H13ClN2O2 |
|---|---|
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
2-chloro-7-(3,4-dimethoxyphenyl)quinoxaline |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-6-4-11(8-15(14)21-2)10-3-5-12-13(7-10)19-16(17)9-18-12/h3-9H,1-2H3 |
Clave InChI |
TVEWMWQJWDMYCF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC3=NC(=CN=C3C=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


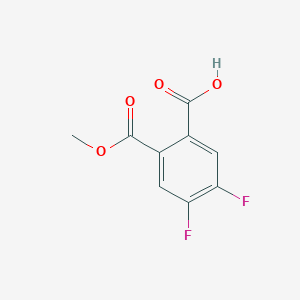

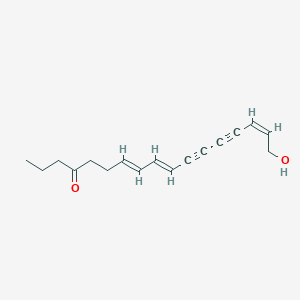
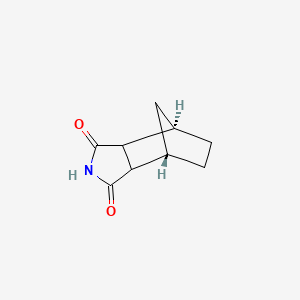
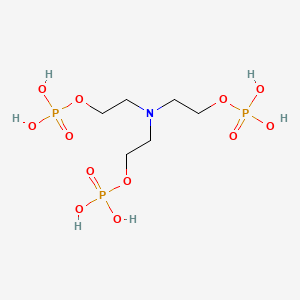
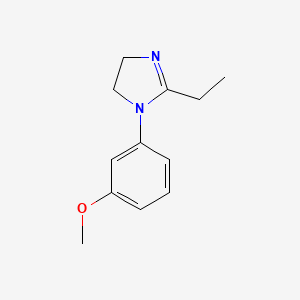
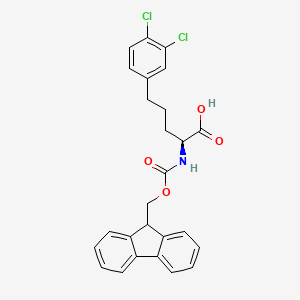
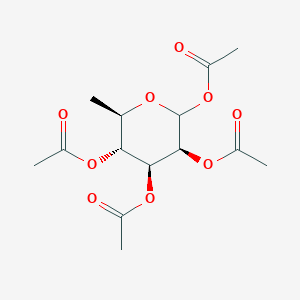
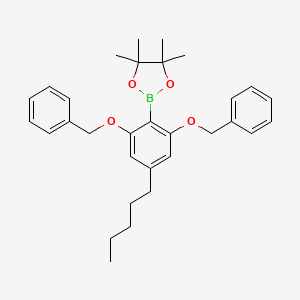

![Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B12833923.png)
![2-Ethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12833927.png)
![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
